molecular formula C9H10N2O2 B8357890 3-Methyl-5-(1-methylethenyl)-2-nitropyridine CAS No. 1470008-16-2

3-Methyl-5-(1-methylethenyl)-2-nitropyridine

Cat. No. B8357890
Key on ui cas rn: 1470008-16-2
M. Wt: 178.19 g/mol
InChI Key: OWWKESZVWOUAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242972B2

Procedure details

3-methyl-2-nitro-5-(prop-1-en-2-yl)pyridine (221 mg, 1.24 mmol) was dissolved in ethanol (25 mL) and hydrogenated using a H-cube flow hydrogenator (settings: 20° C., 1 bar, 1 mL/min flow rate) and a 10% Pd/C CatCart (30 mm) as the catalyst. The collected solution was concentration in vacuo to give the title compound (177 mg, 95%). LCMS (2 min, formic) Rt 0.50 min, m/z (ES+) 151 (M+H).
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:11]([O-])=O)=[N:4][CH:5]=[C:6]([C:8]([CH3:10])=[CH2:9])[CH:7]=1>C(O)C.[Pd]>[CH:8]([C:6]1[CH:7]=[C:2]([CH3:1])[C:3]([NH2:11])=[N:4][CH:5]=1)([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
221 mg
Type
reactant
Smiles
CC=1C(=NC=C(C1)C(=C)C)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a H-cube flow hydrogenator (settings: 20° C., 1 bar, 1 mL/min flow rate)
CONCENTRATION
Type
CONCENTRATION
Details
concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=C(C(=NC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.